3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone
Description
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone (CAS: 898788-51-7) is a propiophenone derivative featuring a 4-chlorophenyl group at the 3-position and a 3',4',5'-trifluorophenyl group on the ketone-bearing aromatic ring. Its molecular formula is C₁₅H₁₁ClF₃O, with an estimated molecular weight of ~298.7 g/mol (calculated based on structural analogs) . The compound’s structure combines halogen substituents (Cl and F), which confer distinct electronic properties: chlorine acts as an electron-withdrawing group, while fluorine atoms enhance lipophilicity and metabolic stability. These features make it relevant in pharmaceutical and materials science research, particularly in designing bioactive molecules or advanced polymers .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMBDUQMHMWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644502 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-51-7 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents such as nitro, bromo, or alkyl groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy (OCH₃) in 3-(4-Methoxyphenyl)-... increases solubility but reduces metabolic resistance compared to Cl/F-substituted analogs .
- Steric Influence : Dimethyl groups (e.g., 2,4-CH₃) enhance thermal stability but may hinder binding in biological systems .
- Bioactivity: Chalcone derivatives (e.g., compound 1 in ) show cytotoxicity against MCF-7 cells, but propiophenones like the target compound lack direct bioactivity data in the provided evidence .
Physicochemical Properties
- Lipophilicity: The trifluorophenyl group significantly increases logP compared to non-fluorinated analogs. For example, 3-(4-Methoxyphenyl)-... (logP ~3.5) vs. 3-(4-Chlorophenyl)-... (estimated logP ~4.2) .
- Melting Points : Fluorine substituents raise melting points due to enhanced crystallinity. 3-(2,4-Dimethylphenyl)-... melts at ~120–125°C, while chlorinated analogs likely exceed 130°C .
- Solubility : Methoxy-substituted derivatives exhibit better aqueous solubility (~0.5 mg/mL) than halogenated analogs (<0.1 mg/mL) .
Biological Activity
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone, also known by its chemical formula C15H10ClF3O, is a fluorinated organic compound with potential applications in medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H10ClF3O
- Molecular Weight : 298.69 g/mol
- InChIKey : WEAMBDUQMHMWJW-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its role in enzyme inhibition.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Melanoma Cells : A study indicated that derivatives of this compound showed selective cytotoxicity against human melanoma cells (VMM917) with a notable reduction in melanin production and cell cycle arrest at the S phase . The compound exhibited a 4.9-fold increase in cytotoxicity compared to normal cells.
- Lung Cancer Cells : Another investigation focused on its effects on human lung cancer cells, where it was found to induce cell-cycle arrest primarily at the G1 phase without triggering apoptosis. This growth inhibition was linked to the generation of reactive oxygen species (ROS) and subsequent cellular responses .
The mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species Generation : The compound has been shown to induce ROS production, which plays a crucial role in mediating cell cycle arrest and growth suppression in cancer cells .
- Enzyme Interaction : The fluorinated structure enhances the compound's reactivity, allowing it to interact with specific enzymes and proteins involved in cancer progression. Studies suggest that it may inhibit key enzymes, influencing various biochemical pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | IC50 (µg/mL) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 6.12 | Lung Cancer (A549) | ROS-dependent growth inhibition |
| 5-Aryl-1,3,4-Thiadiazole Derivative | 2.34 | MCF-7 | Induces apoptotic cell death |
| 1-(2,3,5-Trifluorophenyl)acetone | Varies | Various | Enzyme inhibition |
Case Studies
- Cytotoxicity in Melanoma : A study evaluated the cytotoxic effects of a derivative of the compound on melanoma cells. Results indicated that it selectively inhibited cancer cell proliferation while sparing normal cells, suggesting its potential as a targeted therapy for melanoma .
- Growth Inhibition in Lung Cancer : Research demonstrated that treatment with this compound led to significant growth suppression in lung cancer cell lines through ROS generation and subsequent G1 phase arrest without apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
